tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine ring system
Preparation Methods
The synthesis of tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .
Chemical Reactions Analysis
Tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an imidazo[1,5-a]pyrazine ring.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound includes a piperazine ring and a bromophenyl group, offering different reactivity and applications.
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound features a pyridyl group, which can influence its binding properties and biological activity.
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-4-5-16-9(8-15)7-14-10(16)6-13/h7H,4-6,8,13H2,1-3H3 |
InChI Key |
AMRMRYBWCBOHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=C2CN)C1 |
Origin of Product |
United States |
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